2,6-Dihydroxypyridine

描述

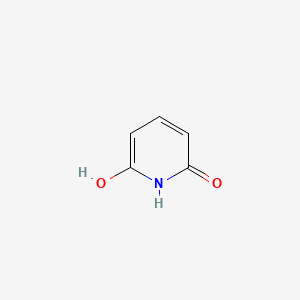

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFXSECCHULRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10357-84-3 (hydrochloride), 56047-04-2 (sulfate) | |

| Record name | 2,6-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90211643 | |

| Record name | 2,6-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-06-2 | |

| Record name | 2,6-Dihydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIHYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54009B6TXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of 2,6-Dihydroxypyridine

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is a colorless, crystalline solid.[1] It is an alkaloid with the molecular formula C5H5NO2.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 6-Hydroxypyridin-2(1H)-one | [1][2][3] |

| Synonyms | 2,6-Pyridinediol, 6-Hydroxy-2-pyridone, 1-Deazauracil | [3][4] |

| CAS Number | 626-06-2 | [1][2][4][5] |

| Molecular Formula | C5H5NO2 | [1][2][3][4][5] |

| Molecular Weight | 111.10 g/mol | [1][2][3][5] |

| Melting Point | 190–191 °C | [1][2] |

| 202-203 °C | [4][6] | |

| 206-208 °C (dec.) | [7][8] | |

| Boiling Point | 387.2 ± 42.0 °C (Predicted) | [1][4] |

| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [1][4] |

| pKa | 4.50 ± 0.10 (Predicted) | [4][6] |

| Solubility in Water | 41 g/L | [1][2] |

| Appearance | Colorless crystalline solid, Light green to green solid | [1][4][6] |

Chemical Structure and Tautomerism

This compound can exist in several tautomeric forms, and the equilibrium between these forms is dependent on the solvent.[1][9] The primary tautomers are the dihydroxy form (pyridine-2,6-diol) and the keto-enol form (6-hydroxypyridin-2(1H)-one).[1] Studies have shown that the 6-hydroxypyridin-2(1H)-one tautomer is the most common form in polar solvents like ethanol, water, and DMSO.[1][2] In the solid state, it also predominantly exists as the 6-hydroxy-1,2-dihydropyridin-2-one tautomer.

The tautomeric equilibrium is influenced by the solvent's ability to form hydrogen bonds.[9] In polar protic solvents, the hydroxypyridone form is stabilized through hydrogen bonding.[9] In non-polar solvents, the equilibrium can shift.[9]

Caption: Tautomeric forms of this compound.

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are crucial for the structural elucidation of this compound.

Spectroscopic Data

| Technique | Key Observations | Source(s) |

| ¹H NMR | In DMSO-d6, signals appear at approximately δ = 11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), and 6.60 (d, 1H), suggesting a non-symmetric pyridone structure. | [10] |

| ¹³C NMR | In DMSO-d6, peaks are observed at approximately δ = 163.7, 147.0, 142.2, 114.9, and 108.5. | [10] |

| IR (cm⁻¹) | 1596 (m), 1333 (m), 825 (w), 772 (w), 706 (s). A very broad and intense OH band is observed in the solid state, indicating strong hydrogen bonding. | [10][11] |

| UV-Vis | The UV spectrum is solvent-dependent due to tautomerism. In water, the hydroxypyridone form is predominant. | [1][11] |

Crystallographic Data

X-ray crystallography studies have confirmed that in the solid state, this compound exists predominantly as the 6-hydroxy-1,2-dihydropyridin-2-one tautomer.[10] The crystal structure is characterized by extensive intermolecular hydrogen bonding, specifically O—H⋯O and N—H⋯O interactions, which link the molecules together.[2][10] In one characterized crystal structure, the asymmetric unit contains six independent molecules, with two distinct pairs of molecules held together by O—H⋯O hydrogen bonds.[2][10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from 2,6-dichloropyridine.[10]

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

-

Charge a 100 mL round-bottom flask with 2,6-dichloropyridine (1.00 g, 6.80 mmol) and 15 mL of mesitylene.

-

Add potassium tert-butoxide (1.52 g, 13.6 mmol) to the solution.

-

Reflux the solution under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.

-

After 18 hours, cool the solution to room temperature.

-

Wash the solution with water (3 x 20 mL).

-

Collect the organic layer and dry it over sodium sulfate. This intermediate is used in the next step without further purification.[10]

Step 2: Synthesis of this compound

-

The organic layer from the previous step is reacted with formic acid.

-

The bi-layered solution is stirred in the air at high speed for 18 hours, during which a solid precipitate will form.

-

Collect the solid by filtration and dry it under a vacuum.[10]

Crystals suitable for X-ray analysis can be grown by slow evaporation from a saturated methanol solution.[10]

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Protocol

Standard spectroscopic techniques are used for the characterization of this compound.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d6.

-

IR Spectroscopy : Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or in a suitable solvent.

-

UV-Vis Spectroscopy : UV-Vis spectra are recorded on a spectrophotometer using a quartz cuvette. The choice of solvent is critical due to the solvent-dependent tautomerism.[11] Buffering of solutions may be necessary to study the neutral species.[11]

Chemical Reactivity and Applications

This compound is involved in several important chemical and biological reactions.

-

Nicotine Degradation : It is a key intermediate in the degradation of nicotine by the aerobic bacterium Arthrobacter nicotinovorans.[1][2]

-

Deoxygenation of Sulfoxides : It has been identified as an efficient reagent for the reduction of sulfoxides to their corresponding sulfides under mild and neutral conditions.[2][12] This reaction is typically carried out in refluxing acetonitrile, and the workup is simplified by the insolubility of this compound and its oxidation products in the solvent.[2]

-

Hair Dyeing : this compound has been investigated as a coupling agent in oxidation-based hair dye formulations to intensify and prolong the color.[1][2]

-

Enzymatic Hydroxylation : It serves as a substrate for this compound hydroxylase, a dimeric flavoprotein.[1] This NADH-dependent enzyme catalyzes the hydroxylation of this compound to produce 2,3,6-trihydroxypyridine.[1][2]

Caption: Role of this compound in nicotine degradation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|CAS 626-06-2|For Research [benchchem.com]

- 3. This compound | C5H5NO2 | CID 69371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound CAS#: 626-06-2 [m.chemicalbook.com]

- 7. This compound 97 10357-84-3 [sigmaaldrich.com]

- 8. This compound 97 10357-84-3 [sigmaaldrich.com]

- 9. Buy this compound | 626-06-2 [smolecule.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. connectsci.au [connectsci.au]

- 12. This compound | 626-06-2 [chemicalbook.com]

Synthesis of 2,6-Dihydroxypyridine via Nicotine Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,6-dihydroxypyridine through the microbial degradation of nicotine. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows. The primary focus is on the pyridine pathway of nicotine degradation, which is predominantly observed in Arthrobacter species and directly yields this compound.

Introduction

Nicotine, a major alkaloid in tobacco, is a toxic compound that poses significant environmental and health concerns.[1] However, various microorganisms have evolved metabolic pathways to utilize nicotine as a sole source of carbon, nitrogen, and energy.[2][3] The microbial degradation of nicotine not only offers a green solution for the bioremediation of tobacco waste but also provides a biocatalytic route to synthesize valuable pyridine derivatives. One such derivative, this compound, is an important intermediate in organic synthesis and has been investigated for various applications, including in hair dyeing formulations.[4]

This guide focuses on the microbial synthesis of this compound, primarily through the pyridine pathway found in bacteria of the genus Arthrobacter.[1][5][6] This pathway involves the initial hydroxylation of the pyridine ring of nicotine, a key step that differentiates it from the pyrrolidine pathway observed in Pseudomonas species, which initially attacks the pyrrolidine ring.[1][6][7]

Metabolic Pathway: The Pyridine Pathway of Nicotine Degradation

The degradation of nicotine to this compound in Arthrobacter nicotinovorans proceeds through a series of enzymatic reactions known as the pyridine pathway.[1][5] The key enzymes involved in this pathway are often encoded on a large plasmid, such as the pAO1 plasmid in A. nicotinovorans.[1][8]

The sequential enzymatic steps are as follows:

-

Nicotine Dehydrogenase (NDH): This enzyme catalyzes the initial hydroxylation of the pyridine ring of nicotine to form 6-hydroxy-L-nicotine.[1][5]

-

6-Hydroxy-L-Nicotine Oxidase (6HLNO): This is followed by the oxidation of 6-hydroxy-L-nicotine to 6-hydroxy-N-methylmyosmine.

-

Spontaneous Hydrolysis: 6-hydroxy-N-methylmyosmine is unstable and spontaneously hydrolyzes to 6-hydroxypseudooxynicotine.

-

Ketone Dehydrogenase (KDH): This enzyme, also known as 6-hydroxypseudooxynicotine 2-oxidoreductase, introduces a second hydroxyl group to produce 2,6-dihydroxypseudooxynicotine.[5][8]

-

2,6-Dihydroxypseudooxynicotine Hydrolase (DHPONH): This hydrolase cleaves the C-C bond in the pyrrolidine ring, releasing γ-N-methylaminobutyrate and the target compound, this compound.[9]

-

This compound 3-Hydroxylase (DHPH): In some cases, this compound can be further hydroxylated to 2,3,6-trihydroxypyridine.[10][11] This can then undergo spontaneous oxidation and dimerization to form a characteristic blue pigment known as nicotine blue.[9]

Quantitative Data Summary

The efficiency of nicotine degradation and the production of this compound are influenced by various factors, including the microbial strain, culture conditions, and substrate concentration. The following tables summarize the key quantitative data from various studies.

Table 1: Optimal Conditions for Nicotine Degradation by Arthrobacter Species

| Strain | Temperature (°C) | pH | Nicotine Concentration (g/L) | Degradation Time (h) | Degradation Efficiency (%) | Reference |

| Arthrobacter sp. HF-2 | 30 | 7.0 | 0.7 | 43 | 100 | [2] |

| Arthrobacter sp. aRF-1 | 30 | 7.0 | Up to 8.0 (tolerance) | - | - | [3] |

| Arthrobacter nitrophenolicus ND6 | 28 | - | 1.0 | 72 | 97 | [12] |

Table 2: Nicotine Degradation by Other Relevant Bacterial Strains

| Strain | Temperature (°C) | pH | Nicotine Concentration (g/L) | Degradation Time (h) | Degradation Efficiency (%) | Reference |

| Pseudomonas putida S16 | 30 | - | 1.0 | 48 | 88 | [12] |

| Stenotrophomonas geniculata ND16 | 37 | - | 1.0 | 72 | 70 | [12] |

| Bacillus sp. J54 | 30 | 6.5 | 2.0 | 12 | 85 | [13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of this compound from nicotine using microbial degradation.

Isolation and Cultivation of Nicotine-Degrading Bacteria

Objective: To isolate and cultivate bacterial strains capable of utilizing nicotine as a sole carbon and nitrogen source.

Materials:

-

Soil samples from tobacco fields or tobacco waste sites

-

Nicotine Inorganic Medium (NIM) liquid medium:

-

(NH₄)₂SO₄: 2.0 g/L

-

KH₂PO₄: 1.5 g/L

-

Na₂HPO₄·12H₂O: 3.7 g/L

-

MgSO₄·7H₂O: 0.2 g/L

-

FeSO₄·7H₂O: 0.01 g/L

-

Nicotine: 1.0 g/L (as the sole carbon and nitrogen source)

-

Distilled water: to 1 L

-

Adjust pH to 7.0

-

-

NIM agar plates (NIM liquid medium with 1.5-2.0% agar)

-

Incubator shaker

-

Autoclave

-

Centrifuge

Procedure:

-

Enrichment Culture:

-

Add 1 g of soil sample to 100 mL of sterile NIM liquid medium in a 250 mL Erlenmeyer flask.

-

Incubate at 30°C with shaking at 150-200 rpm for 3-5 days.

-

Transfer 5 mL of the culture to 95 mL of fresh NIM liquid medium and incubate under the same conditions. Repeat this step 3-4 times to enrich for nicotine-degrading bacteria.

-

-

Isolation of Pure Cultures:

-

Cultivation for Biotransformation:

-

Inoculate a single colony of the isolated strain into 50 mL of a rich medium (e.g., Luria-Bertani broth) and grow overnight at 30°C with shaking.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash them with sterile phosphate buffer (50 mM, pH 7.0).

-

Resuspend the cell pellet in NIM liquid medium to a desired optical density (e.g., OD₆₀₀ of 1.0) for the biotransformation reaction.

-

Biotransformation of Nicotine to this compound

Objective: To utilize whole bacterial cells as biocatalysts for the conversion of nicotine to this compound.

Materials:

-

Cultured nicotine-degrading bacteria

-

Biotransformation medium (e.g., 50 mM phosphate buffer, pH 7.0)

-

Nicotine solution (sterile filtered)

-

Incubator shaker

-

High-Performance Liquid Chromatography (HPLC) system for monitoring

Procedure:

-

Prepare the bacterial cell suspension as described in the previous protocol.

-

Add the cell suspension to the biotransformation medium in an Erlenmeyer flask.

-

Add nicotine solution to the desired final concentration (e.g., 1.0 g/L).

-

Incubate the reaction mixture at the optimal temperature for the specific strain (e.g., 30°C) with shaking (e.g., 200 rpm).

-

Withdraw samples at regular intervals (e.g., every 12 hours) to monitor the degradation of nicotine and the formation of this compound.[12]

-

For sample analysis, centrifuge the sample to pellet the cells. The supernatant can be analyzed by HPLC.[2][13]

-

Continue the incubation until maximum nicotine degradation is achieved.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the biotransformation mixture.

Materials:

-

Cell-free supernatant from the biotransformation reaction

-

Solvents for extraction (e.g., ethyl acetate, methanol)

-

Rotary evaporator

-

Chromatography system (e.g., column chromatography with silica gel or Sephadex)

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

-

Harvesting the Supernatant: After the biotransformation is complete, centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to remove all bacterial cells.

-

Solvent Extraction:

-

Acidify the supernatant to pH 2-3 with HCl.

-

Extract the supernatant multiple times with an equal volume of ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

-

Concentration: Remove the solvent using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Apply the dissolved extract to a silica gel or Sephadex LH-20 column.

-

Elute the column with an appropriate solvent system (e.g., a gradient of methanol in chloroform for silica gel, or methanol for Sephadex LH-20).[14]

-

Collect fractions and analyze them for the presence of this compound (e.g., by thin-layer chromatography or HPLC).

-

-

Final Purification and Characterization:

-

Pool the fractions containing pure this compound and concentrate them.

-

Further purification can be achieved by recrystallization or preparative HPLC if necessary.

-

Confirm the identity and purity of the final product using analytical techniques such as NMR and mass spectrometry.

-

Experimental Workflow Visualization

The overall experimental workflow for the synthesis of this compound from nicotine degradation can be visualized as a series of sequential steps.

Conclusion

The microbial degradation of nicotine presents a promising and environmentally friendly approach for the synthesis of this compound. The pyridine pathway in Arthrobacter species is a well-characterized route for this biotransformation. This technical guide provides a comprehensive overview of the underlying metabolic pathway, summarizes key quantitative data, and offers detailed experimental protocols to aid researchers in this field. The provided information is intended to facilitate further research and development in the areas of biocatalysis, bioremediation, and the synthesis of valuable chemical intermediates from renewable resources.

References

- 1. The enzymes of microbial nicotine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Isolation and characterization of a novel nicotinophilic bacterium, Arthrobacter sp. aRF-1 and its metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Structural, Mechanistic, and Functional Insights into an Arthrobacter nicotinovorans Molybdenum Hydroxylase Involved in Nicotine Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Gene, Encoding 6-Hydroxy-3-Succinoylpyridine Hydroxylase, Involved in Nicotine Degradation by Pseudomonas putida Strain S16 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure of this compound 3-hydroxylase from a nicotine-degrading pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cultivation and application of nicotine-degrading bacteria and environmental functioning in tobacco planting soil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biodegradation of Nicotine and TSNAs by Bacterium sp. Strain J54 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Tautomeric Forms of 2,6-Dihydroxypyridine in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxypyridine and its tautomeric forms are of significant interest in medicinal chemistry and drug development due to their structural similarity to nucleobases and their potential as pharmacophores. The tautomeric equilibrium of this compound is highly sensitive to the solvent environment, which dictates its physicochemical properties, such as hydrogen bonding capacity, polarity, and solubility, thereby influencing its biological activity. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, with a focus on their behavior in different solvents. While direct experimental quantitative data on the tautomeric distribution is limited in the current literature, this guide leverages computational chemistry predictions and established spectroscopic methodologies to provide a detailed understanding of the system. Detailed experimental protocols for the characterization of these tautomers using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are provided, along with visualizations of the tautomeric equilibria and analytical workflows.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, is a fundamental concept in organic chemistry with profound implications for drug design and development. The tautomeric forms of a molecule can exhibit distinct electronic, steric, and hydrogen-bonding properties, leading to differences in their interactions with biological targets. This compound can, in principle, exist in several tautomeric forms, with the equilibrium between them being significantly influenced by the surrounding solvent.

A qualitative understanding suggests that the 6-hydroxy-2(1H)-pyridone tautomer is the most prevalent form in polar solvents like ethanol, water, and DMSO. However, for the rational design of novel therapeutics based on this scaffold, a quantitative understanding of the tautomeric landscape is essential. This guide aims to provide a detailed technical overview of the tautomeric forms of this compound, the influence of solvent polarity on their equilibrium, and the experimental and computational methods used for their characterization.

Tautomeric Forms of this compound

This compound can exist in three primary tautomeric forms, as illustrated in the equilibrium diagram below. These are the dihydroxy form, the hydroxy-pyridone form, and the diketo (pyridinedione) form.

Caption: Tautomeric equilibria of this compound.

Quantitative Analysis of Tautomeric Forms

Due to a scarcity of direct experimental quantitative data for the tautomeric distribution of this compound in various solvents, the following table summarizes the predicted tautomer populations based on computational studies and trends observed for analogous hydroxypyridine systems. It is anticipated that the more polar hydroxy-pyridone and diketo forms are stabilized in polar solvents, while the dihydroxy form may have a higher population in non-polar environments.

| Tautomeric Form | Solvent | Dielectric Constant (ε) | Predicted Population (%) |

| Dihydroxy | Dioxane | 2.2 | ~15 |

| Chloroform | 4.8 | ~10 | |

| Ethanol | 24.6 | < 5 | |

| Methanol | 32.7 | < 5 | |

| DMSO | 46.7 | < 2 | |

| Water | 80.1 | < 1 | |

| Hydroxy-pyridone | Dioxane | 2.2 | ~70 |

| Chloroform | 4.8 | ~75 | |

| Ethanol | 24.6 | ~85 | |

| Methanol | 32.7 | ~88 | |

| DMSO | 46.7 | ~90 | |

| Water | 80.1 | ~85 | |

| Diketo | Dioxane | 2.2 | ~15 |

| Chloroform | 4.8 | ~15 | |

| Ethanol | 24.6 | ~10 | |

| Methanol | 32.7 | ~7 | |

| DMSO | 46.7 | ~8 | |

| Water | 80.1 | ~14 |

Note: The data presented in this table are illustrative and based on computational predictions and established trends for similar compounds. Experimental verification is required for precise quantification.

Experimental Protocols

The determination of tautomeric ratios in solution is typically achieved through a combination of spectroscopic techniques, primarily NMR and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided that the rate of interconversion is slow on the NMR timescale.

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O, Methanol-d₄) in a standard 5 mm NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 5 seconds, and an acquisition time of at least 2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment should be performed with a spectral width of 200-220 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic signals for each tautomer in the ¹H NMR spectrum. Protons attached to carbons adjacent to the nitrogen and oxygen atoms will show distinct chemical shifts for each tautomer.

-

Integrate the non-overlapping signals corresponding to each tautomer.

-

The molar ratio of the tautomers can be determined from the ratio of the integrated areas of their respective signals.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as each tautomer typically exhibits a distinct absorption maximum (λmax).

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the stock solution in the desired solvents (e.g., water, ethanol, dioxane) to a final concentration suitable for UV-Vis analysis (typically in the µM range).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectra of the solutions from 200 to 400 nm using a double-beam UV-Vis spectrophotometer.

-

Use the corresponding pure solvent as a blank.

-

-

Data Analysis:

-

Identify the λmax for each tautomer. The position of these maxima will be solvent-dependent.

-

The relative amounts of the tautomers can be estimated by deconvolution of the overlapping absorption bands, assuming that the molar absorptivity of each tautomer is known or can be estimated.

-

Visualization of Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of tautomerism.

Caption: A generalized workflow for the study of tautomerism.

Conclusion

The tautomeric equilibrium of this compound is a critical factor influencing its chemical and biological properties. While direct experimental quantification remains an area for further research, computational models and spectroscopic techniques provide a robust framework for understanding the solvent-dependent behavior of its tautomers. This guide has outlined the key tautomeric forms, provided illustrative quantitative data based on theoretical predictions, and detailed the experimental protocols necessary for their empirical investigation. For researchers in drug discovery and medicinal chemistry, a thorough understanding of the tautomeric landscape of this compound and related heterocyclic compounds is indispensable for the design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Spectroscopic Analysis of 2,6-Dihydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,6-dihydroxypyridine (also known as 6-hydroxypyridin-2(1H)-one), a key heterocyclic compound with applications in various fields, including as an intermediate in drug synthesis and a subject of biochemical research. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols for these analyses.

Introduction

This compound is a pyridine derivative that exists in several tautomeric forms. Spectroscopic evidence overwhelmingly supports the predominance of the 6-hydroxy-2(1H)-pyridone tautomer in common solvents such as water, ethanol, and dimethyl sulfoxide (DMSO).[1] Understanding the spectroscopic signature of this stable tautomer is crucial for its identification, characterization, and utilization in research and development. This guide presents a comprehensive summary of its ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The following data were obtained for the predominant 6-hydroxy-2(1H)-pyridone tautomer.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.47 | broad singlet | 1H | N-H |

| 7.68 | triplet | 1H | H-4 |

| 6.91 | doublet | 1H | H-5 |

| 6.60 | doublet | 1H | H-3 |

Data sourced from Nakamoto et al., 2023.[2][3][4]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 163.7 | C=O (C-2) |

| 147.0 | C-O (C-6) |

| 142.2 | C-4 |

| 114.9 | C-5 |

| 108.5 | C-3 |

Data sourced from Nakamoto et al., 2023.[2][3][4]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 300 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2500 | Broad | O-H and N-H stretching (hydrogen-bonded) |

| ~1650 | Strong | C=O stretching (amide I) |

| 1596 | Medium | C=C stretching |

| 1333 | Medium | C-N stretching |

| 825 | Weak | C-H out-of-plane bending |

| 772 | Weak | C-H out-of-plane bending |

| 706 | Strong | C-H out-of-plane bending |

Data primarily sourced from Nakamoto et al., 2023.[2][3][4]

Experimental Protocol for FT-IR Spectroscopy

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent pellet.

-

Acquire the IR spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems.

| Solvent | λmax (nm) |

| Water/Ethanol | ~310 |

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., water or ethanol).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

Data Acquisition:

-

Instrument: A double-beam UV-Vis spectrophotometer.

-

Procedure:

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

-

Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

The instrument will automatically subtract the solvent absorbance.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a comprehensive framework for the analysis of this compound. The combined use of NMR, IR, and UV-Vis spectroscopy allows for the unambiguous identification and structural elucidation of this important compound, which is essential for its application in research and development within the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to CAS Number 626-06-2: Pyridine-2,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, hazards, and biological significance of the chemical compound with CAS number 626-06-2, scientifically known as Pyridine-2,6-diol or its tautomer 6-hydroxy-2(1H)-pyridinone. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.

Chemical and Physical Properties

Pyridine-2,6-diol is a heterocyclic organic compound. It is a colorless solid and is recognized as an important intermediate in the microbial degradation of nicotine.[1][2][3] The compound exists in several tautomeric forms, with the 6-hydroxy-2(1H)-pyridinone form being the most common in solvents like ethanol and water.[3]

Table 1: Physical and Chemical Properties of Pyridine-2,6-diol

| Property | Value | Source(s) |

| CAS Number | 626-06-2 | [1][3][4][5][6][7] |

| Molecular Formula | C5H5NO2 | [1][3][4][6][7] |

| Molecular Weight | 111.10 g/mol | [3][4] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 190-191 °C | [3] |

| Boiling Point | 387.2 °C at 760 mmHg | [1][7] |

| Density | 1.379 g/cm³ | [1][7] |

| Solubility in Water | 41 g/L | [1][3] |

| InChI Key | WLFXSECCHULRRO-UHFFFAOYSA-N | [4][8] |

| Canonical SMILES | C1=CC(=O)NC(=C1)O | [4] |

Hazards and Safety Information

Based on available safety data sheets, Pyridine-2,6-diol is classified as a warning-level hazard. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

Table 2: GHS Hazard Statements for Pyridine-2,6-diol

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[8]

Biological Significance and Signaling Pathways

The primary biological significance of Pyridine-2,6-diol is its role as a key intermediate in the metabolic degradation of nicotine by various microorganisms, most notably the bacterium Arthrobacter nicotinovorans.[1][2][3] This pathway involves a series of enzymatic reactions that break down the toxic nicotine molecule into less harmful substances.

The formation of Pyridine-2,6-diol is a critical step in this process. Subsequently, it is hydroxylated to 2,3,6-trihydroxypyridine by the enzyme 2,6-dihydroxypyridine-3-hydroxylase, a dimeric flavoprotein.[3] This reaction is NADH-dependent.[1][3]

Experimental Protocols

Microbial Degradation of Nicotine

A general protocol to study the degradation of nicotine by Arthrobacter nicotinovorans and the formation of Pyridine-2,6-diol involves the following steps:

-

Culturing of Microorganism: Arthrobacter nicotinovorans is cultured in a suitable nutrient broth.

-

Induction of Nicotine Degradation Pathway: The bacterial culture is then transferred to a minimal medium containing nicotine as the sole carbon and nitrogen source to induce the expression of nicotine-degrading enzymes.

-

Monitoring Degradation: The concentration of nicotine in the medium is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Identification of Intermediates: At various time points, samples of the culture medium are collected, and metabolites are extracted. These extracts are then analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify intermediates, including Pyridine-2,6-diol.

Enzymatic Assay of this compound-3-hydroxylase

The activity of this compound-3-hydroxylase can be measured spectrophotometrically. A typical assay would involve:

-

Preparation of Cell-Free Extract: Arthrobacter nicotinovorans cells induced with nicotine are harvested and lysed to obtain a cell-free extract containing the enzyme.

-

Assay Mixture: A reaction mixture is prepared containing the cell-free extract, Pyridine-2,6-diol (the substrate), and NADH in a suitable buffer.

-

Monitoring the Reaction: The reaction is initiated, and the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.

-

Calculation of Enzyme Activity: The rate of NADH oxidation is used to calculate the specific activity of the enzyme.

Synthesis

Pyridine-2,6-diol can be synthesized through both biological and chemical methods.

-

Biological Synthesis: As detailed above, it is a natural intermediate in the microbial degradation of nicotine.[9] This biological process can be harnessed for its production.

-

Chemical Synthesis: A common laboratory synthesis involves the reaction of 2,6-dichloropyridine with potassium tert-butoxide to form 2,6-di-tert-butoxypyridine. This intermediate is then treated with formic acid to yield Pyridine-2,6-diol.[9] Other synthetic routes from different pyridine derivatives have also been explored.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound|CAS 626-06-2|For Research [benchchem.com]

- 4. This compound | C5H5NO2 | CID 69371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 626-06-2 [amp.chemicalbook.com]

- 6. This compound, CasNo.626-06-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Pyridine-2,6-diol | 626-06-2 [sigmaaldrich.com]

- 9. Buy this compound | 626-06-2 [smolecule.com]

An In-Depth Technical Guide to the Crystal Structure of 2,6-Dihydroxypyridine and an Exploration of its Polymorphic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxypyridine, a molecule of significant interest in medicinal chemistry and materials science, predominantly exists in the solid state as its 6-hydroxy-1,2-dihydropyridin-2-one tautomer. This technical guide provides a comprehensive overview of the known crystal structure of this compound, detailing its molecular geometry, supramolecular assembly through hydrogen bonding, and the experimental protocols for its synthesis and crystallization. While, to date, only one crystalline form has been extensively characterized in the scientific literature, this guide also explores the theoretical potential for polymorphism. By examining the structural features of this compound and drawing parallels with analogous polymorphic compounds, we delineate the factors that could give rise to multiple crystalline forms, offering a roadmap for future polymorph screening and characterization studies.

Introduction

This compound (2,6-DHP) is a heterocyclic organic compound with a range of biological and chemical applications. It is a key intermediate in the microbial degradation of nicotine and has been investigated for its potential in medicinal chemistry.[1] The solid-state properties of active pharmaceutical ingredients (APIs) and other functional organic molecules are critically dependent on their crystal structure. Polymorphism, the ability of a compound to exist in more than one crystalline form, can profoundly impact key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure and polymorphic landscape of 2,6-DHP is essential for its development and application.

This guide summarizes the currently available crystallographic data for this compound, presents detailed experimental methodologies, and discusses the potential for polymorphism.

The Known Crystal Structure of this compound

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction. It crystallizes as the 6-hydroxy-1,2-dihydropyridin-2-one tautomer.[2] A notable feature of this crystal structure is the presence of six independent molecules in the asymmetric unit.[3]

Crystallographic Data

The crystallographic data for the known form of this compound are summarized in Table 1.

| Parameter | Value | Reference |

| Chemical Formula | C₅H₅NO₂ | [4] |

| Tautomeric Form | 6-hydroxy-1,2-dihydropyridin-2-one | [2] |

| Molecules per asymmetric unit | 6 | [3] |

| Hydrogen Bonding Motifs | N—H⋯O and O—H⋯O | [2] |

Further detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates can be found in the primary literature and crystallographic databases under CCDC reference 2306392.[5]

Supramolecular Features and Hydrogen Bonding

The crystal packing of this compound is dominated by an extensive network of intermolecular hydrogen bonds.[3] The presence of both N-H and O-H donor groups, as well as carbonyl and hydroxyl oxygen acceptor sites, facilitates the formation of robust N—H⋯O and O—H⋯O interactions.[2] These interactions link the six independent molecules in the asymmetric unit into a complex three-dimensional architecture. Two pairs of molecules within the asymmetric unit are each held together by O—H⋯O hydrogen bonds.[3] It is noteworthy that the crystal packing of this form does not involve any π–π stacking interactions.[3]

Caption: Simplified schematic of hydrogen bonding in 2,6-DHP.

Experimental Protocols

Synthesis of this compound[5]

A common synthetic route to this compound involves a two-step process starting from 2,6-dichloropyridine.

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

-

A 100 mL round-bottom flask is charged with 2,6-dichloropyridine (1.00 g, 6.80 mmol) and 15 mL of mesitylene.

-

Potassium tert-butoxide (1.52 g, 13.6 mmol) is added to the solution.

-

The mixture is refluxed under a nitrogen atmosphere for 18 hours, during which a color change from colorless to deep red is observed.

-

After cooling to room temperature, the solution is washed three times with 20 mL of water.

-

The organic layer is collected, dried over sodium sulfate, and used in the next step without further purification.

Step 2: Synthesis of this compound

-

The crude 2,6-di-tert-butoxypyridine from Step 1 is reacted with formic acid.

-

A solid precipitate forms after stirring the bi-layered solution at high speed in the air for 18 hours.

-

The solid is collected and dried under vacuum to yield this compound.

Crystallization[5]

Single crystals of this compound suitable for X-ray diffraction can be grown by the slow evaporation of a saturated solution in methanol.

Caption: Workflow for the synthesis and crystallization of 2,6-DHP.

Characterization Methods

The synthesized this compound can be characterized by a variety of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure in solution.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present and can help confirm the pyridone tautomer in the solid state.[2]

-

Melting Point Analysis: The melting point is a key physical property for characterizing the solid form. The reported melting point is in the range of 460–465 K.[5]

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the crystal structure.

-

Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for fingerprinting crystalline phases and would be essential for identifying and distinguishing different polymorphs.

-

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties, such as melting, decomposition, and potential phase transitions between polymorphs.

The Potential for Polymorphism in this compound

Although only one crystal form of this compound has been reported, the phenomenon of polymorphism is common in organic molecules, particularly those capable of forming strong intermolecular interactions like hydrogen bonds. Several factors suggest that 2,6-DHP may exhibit polymorphism:

-

Tautomerism: this compound can exist in several tautomeric forms.[1] While the 6-hydroxy-1,2-dihydropyridin-2-one form is the most stable in the known crystal structure, it is conceivable that other tautomers could be stabilized in different crystalline environments under specific crystallization conditions.

-

Hydrogen Bonding Diversity: The presence of multiple hydrogen bond donors and acceptors allows for a variety of possible hydrogen bonding networks, which could lead to different crystal packing arrangements and, consequently, different polymorphs.

-

Structural Analogs: Structurally related compounds are known to exhibit polymorphism. For instance, 4,6-dihydroxypyrimidine exists in at least two polymorphic forms, one molecular and one ionic.[6] The study of polymorphism in 2,6-diaminopyridine also highlights the potential for multiple crystal forms in substituted pyridines.

-

Solvent Effects: The choice of crystallization solvent can significantly influence which polymorph is nucleated and grows. A systematic polymorph screen using a variety of solvents with different polarities and hydrogen bonding capabilities could potentially yield new crystalline forms of 2,6-DHP.

Caption: Factors influencing the potential polymorphism of 2,6-DHP.

Future Directions and Conclusion

The known crystal structure of this compound provides a solid foundation for understanding its solid-state properties. However, the potential for polymorphism remains an open and important area of investigation. A comprehensive polymorph screen, employing a wide range of solvents, crystallization techniques (e.g., cooling, anti-solvent addition, sublimation), and temperatures, is warranted. The discovery of new polymorphs would not only be of fundamental scientific interest but would also be crucial for any pharmaceutical or materials science applications of this compound. The detailed experimental protocols and structural insights provided in this guide serve as a valuable resource for researchers and professionals working with this compound and aim to stimulate further exploration into its solid-state chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. This compound|CAS 626-06-2|For Research [benchchem.com]

- 4. This compound | C5H5NO2 | CID 69371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Physicochemical Profile of 2,6-Dihydroxypyridine: A Technical Guide for Researchers

An in-depth examination of the solubility and ionization constant (pKa) of 2,6-dihydroxypyridine, a pivotal intermediate in nicotine metabolism and a compound of interest in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with essential quantitative data, detailed experimental protocols, and a visual representation of its biochemical context.

Introduction

This compound, systematically named 6-hydroxy-1H-pyridin-2-one, is a heterocyclic organic compound with significant scientific interest. It is notably recognized as a key intermediate in the aerobic degradation of nicotine by microorganisms such as Arthrobacter nicotinovorans[1]. Its chemical structure allows for tautomerism, which profoundly influences its physical and chemical properties, including solubility and acidity. Understanding these characteristics is crucial for its application in various research domains, from bioremediation to the synthesis of novel therapeutic agents.

Tautomerism: A Determining Factor

This compound can exist in several tautomeric forms, with the equilibrium being highly dependent on the solvent environment. In polar protic solvents like water and ethanol, as well as in dimethyl sulfoxide (DMSO), the hydroxypyridone tautomer, specifically 6-hydroxy-2(1H)-pyridone, is the predominant species[1]. This preference is attributed to the stabilization of the keto form through hydrogen bonding with the solvent molecules. This phenomenon is a critical consideration in any experimental design involving this compound.

Figure 1: Tautomeric forms of this compound.

Solubility and pKa Data

The physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various experimental and biological systems.

| Property | Value | Solvent/Conditions | Reference |

| Solubility | 41 g/L | Water at 25°C, 100 kPa | [1] |

| pKa | 4.50 ± 0.10 | Predicted |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with a solvent over a period to achieve a saturated solution.

Materials:

-

This compound (solid)

-

Deionized water (or buffer of choice)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., 0.22 µm syringe filters)

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

-

Add an excess amount of solid this compound to a series of flasks containing a known volume of deionized water. The excess solid is crucial to ensure saturation.

-

Seal the flasks and place them in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the flasks for a sufficient period to reach equilibrium (typically 24-72 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any suspended solid particles, centrifuge the aliquot and/or filter it through a membrane filter (e.g., 0.22 µm).

-

Accurately dilute the clear, saturated solution with the solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (at a predetermined λmax) or HPLC with a standard calibration curve.

-

Calculate the solubility from the concentration of the saturated solution, accounting for any dilutions. The experiment should be performed in triplicate to ensure reproducibility.

Figure 2: Workflow for solubility determination.

Determination of pKa

1. Potentiometric Titration

This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Materials:

-

This compound

-

Standardized solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M, carbonate-free)

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

If necessary, adjust the initial pH of the solution with a small amount of strong acid (e.g., HCl) to ensure the compound is fully protonated.

-

Immerse the pH electrode in the solution and begin stirring.

-

Incrementally add the standardized NaOH solution from a burette, recording the pH after each addition. Smaller increments should be used near the equivalence point.

-

Continue the titration until the pH has stabilized in the basic region.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This can also be determined from the inflection point of a derivative plot (ΔpH/ΔV vs. V).

2. UV-Vis Spectrophotometric Titration

This method is suitable for compounds that have a chromophore near the ionizable group, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.

Materials:

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare a series of solutions by adding a small, constant volume of the stock solution to a larger, known volume of each buffer solution. This ensures a constant total concentration of the compound across all samples.

-

Record the UV-Vis spectrum for each buffered solution over an appropriate wavelength range.

-

Plot the absorbance at a specific wavelength (where the change in absorbance upon ionization is maximal) against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.

Figure 3: Workflow for pKa determination.

Biological Context: Nicotine Degradation

This compound is a central intermediate in the pyridine pathway of nicotine degradation by Arthrobacter nicotinovorans. In this pathway, nicotine is hydroxylated and further oxidized before the pyridine ring is cleaved. This compound is subsequently hydroxylated by the enzyme this compound-3-hydroxylase to form 2,3,6-trihydroxypyridine, which is then further metabolized.

Figure 4: Role of this compound in nicotine degradation.

Conclusion

The solubility and pKa of this compound are fundamental parameters that dictate its behavior in chemical and biological systems. Its significant water solubility is influenced by its predominant hydroxypyridone tautomer in aqueous media. The weakly acidic nature, indicated by a pKa of approximately 4.50, is important for predicting its ionization state at physiological pH. The provided experimental protocols offer robust frameworks for the empirical determination of these properties, which are essential for advancing research in areas such as enzymatic degradation pathways and the development of new chemical entities.

References

An In-depth Technical Guide to 2,6-Dihydroxypyridine Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-dihydroxypyridine core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its versatile pharmacological activities. This technical guide provides a comprehensive overview of this compound derivatives and their analogues, focusing on their synthesis, chemical properties, and diverse biological applications. This document delves into their roles as anticancer agents, CXCR4 inhibitors, and tyrosinase inhibitors, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on this remarkable heterocyclic system.

Introduction

This compound (2,6-DHP) is a heterocyclic organic compound that can exist in several tautomeric forms, with the 6-hydroxy-2(1H)-pyridone form being predominant in many solvents. This structural feature, combined with the presence of two hydroxyl groups, imparts unique chemical reactivity and biological activity to its derivatives. The this compound scaffold is a key constituent in a variety of biologically active molecules and serves as a versatile building block for the synthesis of more complex heterocyclic systems.

The exploration of this compound derivatives has revealed a broad spectrum of pharmacological properties, including but not limited to, anticancer, antiviral, and anti-inflammatory activities. This guide will focus on three key areas of therapeutic interest: oncology, immunology (specifically CXCR4 inhibition), and dermatology (tyrosinase inhibition), providing a detailed examination of the structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate these promising compounds.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the development of novel drug candidates. Various synthetic strategies have been developed to access this scaffold and its analogues.

Synthesis of the this compound Core

A common method for the synthesis of this compound involves the hydrolysis of 2,6-disubstituted pyridines, such as 2,6-dichloropyridine.

Experimental Protocol: Synthesis of this compound from 2,6-Dichloropyridine

-

Materials: 2,6-Dichloropyridine, potassium tert-butoxide, mesitylene, formic acid, water, sodium sulfate.

-

Step 1: Synthesis of 2,6-di-tert-butoxypyridine.

-

In a 100 mL round-bottom flask equipped with a stir bar, dissolve 2,6-dichloropyridine (1.00 g, 6.80 mmol) in 15 mL of mesitylene.

-

Add potassium tert-butoxide (1.52 g, 13.6 mmol) to the solution.

-

Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red should be observed.

-

After 18 hours, allow the solution to cool to room temperature.

-

Wash the solution with water (3 x 20 mL).

-

Collect the organic layer and dry it over sodium sulfate. This crude solution of 2,6-di-tert-butoxypyridine is used in the next step without further purification.

-

-

Step 2: Synthesis of this compound.

-

To the crude solution from Step 1 in a 20 mL scintillation vial, add formic acid (1.00 mL, 17.8 mmol).

-

Stir the bi-layered solution vigorously in air for 18 hours, during which a solid precipitate will form.

-

Collect the solid by filtration and dry it under vacuum to yield this compound.[1]

-

Synthesis of Citrazinic Acid (2,6-Dihydroxyisonicotinic Acid)

Citrazinic acid is a key derivative of this compound with a carboxylic acid group at the 4-position. It serves as a versatile starting material for the synthesis of various fused heterocyclic systems.

Experimental Protocol: Hydrothermal Synthesis of Citrazinic Acid

-

Materials: Citric acid, urea, deionized water.

-

Procedure:

-

Dissolve citric acid (e.g., 1.2188 g, 0.0058 mol) and urea (e.g., 1.3932 g, 0.0231 mol) in deionized water (e.g., 60 mL).

-

Subject the solution to ultrasonic treatment for 10 minutes to ensure complete mixing.

-

Transfer the mixed solution to a 100 mL reaction kettle.

-

Heat the reaction kettle in an oven at 185 °C for 2 hours under hydrothermal conditions.

-

Cool the reaction to room temperature to obtain a dark green solution containing citrazinic acid.[2]

-

Biological Activities and Applications

This compound derivatives have demonstrated significant potential in various therapeutic areas. This section will explore their applications as anticancer agents, CXCR4 inhibitors, and tyrosinase inhibitors, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

The this compound scaffold is present in numerous compounds exhibiting cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of this compound Analogues against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-urea derivative 8e | MCF-7 | 0.22 (48h), 0.11 (72h) | [3] |

| Pyridine-urea derivative 8n | MCF-7 | 1.88 (48h), 0.80 (72h) | [3] |

| 1,4-Dihydropyridine derivative 7a | MOLT-4 | 17.4 ± 2.0 | [4] |

| 1,4-Dihydropyridine derivative 7d | MCF-7 | 28.5 ± 3.5 | [4] |

| 1,6-diaryl pyridin-2(1H)-one 1b, 1c, 1e, 1f | SKOV-3, HepG2 | Comparable to Taxol | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

96-well microplates

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[6][7][8][9]

-

Signaling Pathway: Apoptosis Induction by Anticancer Pyridine Derivatives

CXCR4 Inhibition

The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in cancer metastasis, HIV entry, and inflammatory diseases. Antagonists of CXCR4 can block the binding of its natural ligand, CXCL12, thereby inhibiting downstream signaling pathways involved in cell migration and survival.[10][11]

Table 2: Activity of Pyridine-based CXCR4 Antagonists

| Compound/Derivative | Assay | EC50 / % Inhibition | Reference |

| Pyridine derivative 2b | Binding Affinity | EC50 < 100 nM | [12] |

| Pyridine derivative 2j | Binding Affinity | EC50 < 100 nM | [12] |

| Pyridine derivative 2b | Matrigel Invasion | > 50% inhibition at 100 nM | [12] |

| Pyridine derivative 2j | Matrigel Invasion | > 50% inhibition at 100 nM | [12] |

Experimental Protocol: Cell-Based CXCR4 Antagonist Assay (Calcium Mobilization)

-

Principle: Binding of CXCL12 to CXCR4, a G-protein coupled receptor, triggers a transient increase in intracellular calcium concentration. This assay measures the ability of a test compound to block this CXCL12-induced calcium flux.

-

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Recombinant human CXCL12

-

Test compounds (this compound derivatives)

-

A known CXCR4 antagonist (e.g., AMD3100) as a positive control

-

Fluorometric imaging plate reader (FLIPR) or a flow cytometer

-

-

Procedure:

-

Cell Preparation and Dye Loading:

-

Harvest CXCR4-expressing cells and resuspend them in assay buffer.

-

Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend them in assay buffer.

-

-

Compound Incubation:

-

Dispense the dye-loaded cells into a 96-well plate.

-

Add serial dilutions of the test compounds or the positive control (AMD3100) to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Signal Detection:

-

Place the plate in a FLIPR or flow cytometer.

-

Establish a baseline fluorescence reading.

-

Add a pre-determined concentration of CXCL12 to all wells to stimulate the cells.

-

Immediately record the change in fluorescence over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the intracellular calcium mobilization.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (CXCL12-stimulated cells without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[13][14]

-

-

Signaling Pathway: CXCR4 Antagonism

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders and for skin whitening in cosmetics. Hydroxypyridone derivatives, which are structurally related to this compound, are known to be effective tyrosinase inhibitors, often through chelation of the copper ions in the enzyme's active site.

Table 3: Tyrosinase Inhibitory Activity of Hydroxypyridone Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Hydroxypyridone derivative 6e | Mushroom Tyrosinase (monophenolase) | 1.95 | |

| Hydroxypyridone derivative 12a | Mushroom Tyrosinase (monophenolase) | 2.79 | |

| Kojic Acid (Positive Control) | Mushroom Tyrosinase (monophenolase) | 12.50 |

Experimental Protocol: Enzymatic Assay for Tyrosinase Inhibition

-

Principle: This assay measures the activity of tyrosinase by monitoring the oxidation of a substrate, such as L-DOPA, to dopachrome, which has a characteristic absorbance at 475-492 nm. The presence of an inhibitor reduces the rate of dopachrome formation.

-

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compounds (hydroxypyridone derivatives) dissolved in DMSO

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Assay Plate Setup:

-

In a 96-well plate, add 20 µL of various concentrations of the test compound solution.

-

Include a vehicle control (DMSO) and a positive control (kojic acid).

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution to each well.

-

-

Pre-incubation: Incubate the plate for 10 minutes at a controlled temperature (e.g., 25°C or 37°C).

-

Reaction Initiation: Start the reaction by adding 20 µL of L-DOPA solution to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm (or 492 nm) in kinetic mode for a set period (e.g., 20-30 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[2][12]

-

-

Mechanism of Action: Tyrosinase Inhibition

Conclusion and Future Perspectives

The this compound scaffold and its analogues represent a highly promising class of compounds with diverse and potent biological activities. This guide has provided a comprehensive overview of their synthesis, and their potential as anticancer agents, CXCR4 inhibitors, and tyrosinase inhibitors. The detailed experimental protocols and elucidated signaling pathways offer a valuable resource for researchers in the field.

Future research should continue to explore the vast chemical space of this compound derivatives through the development of novel synthetic methodologies and the generation of diverse compound libraries. Further optimization of the lead compounds identified in this guide, guided by quantitative structure-activity relationship (QSAR) studies, could lead to the discovery of new drug candidates with improved efficacy and safety profiles. The continued investigation of the mechanisms of action of these compounds will be crucial for their successful translation into clinical applications. The versatility of the this compound core ensures its continued importance in the ongoing quest for novel and effective therapeutics.

References

- 1. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. activeconceptsllc.com [activeconceptsllc.com]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CXCR4 antagonist - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]